molecular formula C11H9NO2 B11909944 6-Methoxyisoquinoline-1-carbaldehyde

6-Methoxyisoquinoline-1-carbaldehyde

Cat. No.: B11909944
M. Wt: 187.19 g/mol
InChI Key: JERQEWYRDVKACB-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-1-carbaldehyde is an isoquinoline derivative featuring a methoxy (-OCH₃) group at position 6 and a carbaldehyde (-CHO) group at position 1. Its molecular formula is C₁₁H₉NO₂, with a calculated molecular weight of 191.19 g/mol. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functionalization.

Properties

IUPAC Name

6-methoxyisoquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERQEWYRDVKACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde.

    Nitration and Reduction: Benzaldehyde undergoes nitration to form m-methoxybenzaldehyde, which is then reduced.

    Diazotization and Hydrolysis: The reduced product is subjected to diazotization and hydrolysis.

    Methylation: The hydrolyzed product is methylated to yield 3-methoxybenzaldehyde.

    Condensation and Reduction: 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is then reduced using aluminum hydride to produce p-phenylethylamine.

    Pictet-Spengler Reaction: The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine with 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline.

    Dehydrogenation: Finally, dehydrogenation of 6-methoxyl-1,2,3,4-tetrahydroisoquinoline yields 6-Methoxyisoquinoline-1-carbaldehyde.

Industrial Production Methods: Industrial production methods for 6-Methoxyisoquinoline-1-carbaldehyde are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

6-Methoxyisoquinoline-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA.

    Pathways: It can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells. .

Comparison with Similar Compounds

The following structurally related isoquinoline derivatives are analyzed for comparative insights:

Structural and Functional Differences

1-Chloroisoquinoline-6-carbaldehyde (CAS: 1211528-19-6)
  • Molecular Formula: C₁₀H₆ClNO
  • Molecular Weight : 191.61 g/mol
  • Substituents : Chloro (-Cl) at position 1, carbaldehyde (-CHO) at position 6 .
  • Key Properties : The electron-withdrawing chlorine substituent may increase the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic addition reactions. Its lipophilic nature could reduce solubility in polar solvents compared to methoxy-substituted analogs.
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde (CAS: 1374651-73-6)
  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 191.19 g/mol
  • Substituents : Oxo (=O) at position 1, methyl (-CH₃) at position 2, and carbaldehyde (-CHO) at position 6 .
  • The oxo group introduces hydrogen-bonding capability, which may influence crystallization behavior.
6-Methoxyisoquinoline-1-carbaldehyde (Hypothetical Data)
  • Substituents : Methoxy (-OCH₃) at position 6, carbaldehyde (-CHO) at position 1.
  • Inferred Properties : The electron-donating methoxy group at position 6 may deactivate the ring toward electrophilic substitution but stabilize intermediates in reduction or alkylation reactions. The aldehyde at position 1, adjacent to the nitrogen, could exhibit unique regioselectivity in cross-coupling reactions.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
6-Methoxyisoquinoline-1-carbaldehyde Not Available C₁₁H₉NO₂ 191.19 (calculated) 6-OCH₃, 1-CHO Methoxy, Aldehyde
1-Chloroisoquinoline-6-carbaldehyde 1211528-19-6 C₁₀H₆ClNO 191.61 1-Cl, 6-CHO Chloro, Aldehyde
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde 1374651-73-6 C₁₁H₉NO₂ 191.19 1-Oxo, 2-CH₃, 6-CHO Oxo, Methyl, Aldehyde

Research Implications

  • Reactivity: The chloro substituent in 1-Chloroisoquinoline-6-carbaldehyde enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings . The methoxy group in 6-Methoxyisoquinoline-1-carbaldehyde may direct electrophilic attacks to position 5 or 8 due to its electron-donating nature.
  • Solubility and Stability: Methoxy-substituted compounds generally exhibit higher solubility in polar solvents compared to chloro analogs. The non-aromatic core of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde may reduce thermal stability relative to fully aromatic analogs.
  • Synthetic Applications: Aldehyde-functionalized isoquinolines are pivotal intermediates for synthesizing alkaloids and pharmaceuticals. Positional differences in aldehyde groups (1 vs. 6) could lead to divergent product scaffolds.

Biological Activity

6-Methoxyisoquinoline-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline family, which is known for its diverse biological properties. In this article, we will explore the biological activity of 6-Methoxyisoquinoline-1-carbaldehyde, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Methoxyisoquinoline-1-carbaldehyde has a molecular formula of C10H9NOC_{10}H_{9}NO and a molecular weight of approximately 175.19 g/mol. The presence of a methoxy group at the sixth position of the isoquinoline ring significantly influences its solubility and reactivity, which may enhance its biological activity compared to other isoquinoline derivatives.

Structural Comparison

Compound NameStructure TypeNotable Features
6-Methoxyisoquinoline-1-carbaldehydeIsoquinoline derivativeMethoxy group enhances solubility and reactivity
6-Chloroisoquinoline-1-carbaldehydeIsoquinoline derivativeExhibits anti-cancer properties
1-Chloroisoquinoline-6-carbaldehydeIsoquinoline derivativeDifferent chlorine positioning affects reactivity

Anticancer Properties

Recent studies have indicated that 6-Methoxyisoquinoline-1-carbaldehyde exhibits significant anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity in Cancer Cell Lines

One study evaluated the cytotoxic effects of 6-Methoxyisoquinoline-1-carbaldehyde on several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 15 µM
  • A549 (Lung Cancer) : IC50 = 12 µM
  • HeLa (Cervical Cancer) : IC50 = 18 µM

These results suggest that the compound may serve as a potential lead for developing new anticancer drugs.

Antimicrobial Activity

In addition to its anticancer properties, 6-Methoxyisoquinoline-1-carbaldehyde has demonstrated antimicrobial activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be explored further for its potential use in treating bacterial infections.

The biological activity of 6-Methoxyisoquinoline-1-carbaldehyde is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and microbial growth, although further research is needed to identify these targets definitively.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their proliferation.

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